![molecular formula C10H13BO3 B2610001 5-Cyclopropyl-2-methoxyphenylboronic acid CAS No. 2225155-31-5](/img/structure/B2610001.png)
5-Cyclopropyl-2-methoxyphenylboronic acid
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Overview
Description
“5-Cyclopropyl-2-methoxyphenylboronic acid” is a chemical compound with the CAS Number: 2225155-31-5 . It has a molecular weight of 192.02 .
Synthesis Analysis
The synthesis of boronic acids and their esters, such as “5-Cyclopropyl-2-methoxyphenylboronic acid”, has been widely studied. One of the most common methods for synthesizing these compounds is the Suzuki–Miyaura coupling . This method involves the cross-coupling of organoboron compounds with organic halides or pseudohalides . Another method involves the catalytic protodeboronation of pinacol boronic esters .
Molecular Structure Analysis
The molecular structure of “5-Cyclopropyl-2-methoxyphenylboronic acid” can be represented by the InChI code: 1S/C10H13BO3/c1-14-10-5-4-8(7-2-3-7)6-9(10)11(12)13/h4-7,12-13H,2-3H2,1H3
.
Chemical Reactions Analysis
Boronic acids and their esters are known to participate in various chemical reactions. One of the most significant reactions involving these compounds is the Suzuki–Miyaura coupling, which is a type of carbon-carbon bond-forming reaction . Another notable reaction is the catalytic protodeboronation of pinacol boronic esters .
Scientific Research Applications
- CPMPB Application : Recent research has reported catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation .
- CPMPB Application : CPMPB serves as a boron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it valuable in constructing complex molecules .
- CPMPB Application : CPMPB derivatives have been explored as boron carriers for neutron capture therapy. However, their susceptibility to hydrolysis in water poses challenges .
Catalytic Protodeboronation
Suzuki–Miyaura Coupling
Drug Design and Delivery
Mechanism of Action
The mechanism of action of boronic acids and their esters in chemical reactions often involves transmetalation, a process in which an organometallic compound transfers an organic group to a metal complex . In the Suzuki–Miyaura coupling, for example, the organoboron compound undergoes transmetalation with a palladium complex .
Future Directions
The future directions for the research and application of “5-Cyclopropyl-2-methoxyphenylboronic acid” and similar compounds are likely to involve further exploration of their use in organic synthesis, particularly in carbon-carbon bond-forming reactions like the Suzuki–Miyaura coupling . Additionally, the development of new synthesis methods and the study of their mechanisms of action may also be areas of future research .
properties
IUPAC Name |
(5-cyclopropyl-2-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO3/c1-14-10-5-4-8(7-2-3-7)6-9(10)11(12)13/h4-7,12-13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEGREXWVUYNOPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C2CC2)OC)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-2-methoxyphenylboronic acid |
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